molecular formula C23H29N3O3 B2991185 N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide CAS No. 314769-77-2

N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide

Cat. No. B2991185
CAS RN: 314769-77-2
M. Wt: 395.503
InChI Key: VFEQPDFBYXLXSL-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The research emphasizes the metabolic pathways leading to potential carcinogenicity, involving complex activation processes. The metabolites studied, such as CDEPA and CMEPA, share structural motifs with the query compound, highlighting the importance of understanding their biotransformation (Coleman et al., 2000).

NMR Study of a Novel Oxadiazole Derivative

This research focuses on the synthesis and NMR characterization of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. Such studies are crucial for developing new compounds with potential applications in various fields, including material science and pharmacology (Li Ying-jun, 2012).

Synthesis and Pharmacological Studies on Quinoline Derivatives

This paper outlines the synthesis of novel quinoline derivatives with potential biological activities. The methodologies and characterizations discussed could be analogous to the synthesis and application exploration of the compound , offering insights into designing and assessing similar molecules (Bhambi et al., 2010).

Discovery of Benzothiazole-based Receptor Antagonists

The discovery and optimization of benzothiazole-based compounds for receptor antagonism underscore the versatility of similar structures in drug development. Such research demonstrates how modifications of the core structure can lead to significant differences in selectivity and potency (Firooznia et al., 2011).

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-(methoxymethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-5-17-10-9-11-18(6-2)22(17)26(15-29-4)21(28)14-25-20-13-8-7-12-19(20)24-23(25)16(3)27/h7-13,16,27H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEQPDFBYXLXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.